4-(Trimethylstannyl)-2-chloropyrimidine
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Overview
Description
4-(Trimethylstannyl)-2-chloropyrimidine is an organotin compound that features a pyrimidine ring substituted with a trimethylstannyl group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution of the chlorine atom with the trimethylstannyl group. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylstannyl)-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding stannic derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with suitable ligands and solvents like toluene.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Stannic derivatives are formed.
Coupling Reactions: Aryl or vinyl-substituted pyrimidines are the major products.
Scientific Research Applications
4-(Trimethylstannyl)-2-chloropyrimidine has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)-2-chloropyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction type .
Comparison with Similar Compounds
Trimethyltin chloride: Similar in structure but lacks the pyrimidine ring, making it less versatile in organic synthesis.
4-(Trimethylsilyl)-2-chloropyrimidine: Contains a silicon atom instead of tin, leading to different reactivity and applications.
4-(Trimethylgermyl)-2-chloropyrimidine: Contains a germanium atom, which also alters its chemical properties and uses.
Uniqueness: 4-(Trimethylstannyl)-2-chloropyrimidine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to participate in Stille coupling reactions makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H11ClN2Sn |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
(2-chloropyrimidin-4-yl)-trimethylstannane |
InChI |
InChI=1S/C4H2ClN2.3CH3.Sn/c5-4-6-2-1-3-7-4;;;;/h1-2H;3*1H3; |
InChI Key |
GFJTWZRTMHJUHN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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